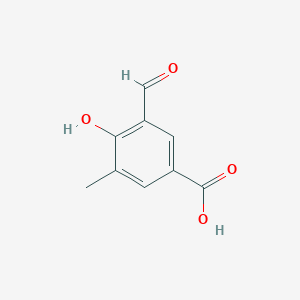

3-Formyl-4-hydroxy-5-methylbenzoic acid

Description

Regioselective Formylation Patterns in Polyfunctional Aromatic Systems

The regioselectivity of the Vilsmeier-Haack reaction in polyfunctional aromatic systems is governed by the electronic and steric interplay of substituents. For 3-formyl-4-hydroxy-5-methylbenzoic acid, the carboxyl (−COOH), hydroxyl (−OH), and methyl (−CH₃) groups create a complex directing landscape.

Electronic Effects of Substituents

The carboxyl group, a strong electron-withdrawing meta-director, deactivates the benzene ring, reducing electron density at ortho and para positions relative to itself. Conversely, the hydroxyl group, a potent electron-donating ortho/para-director, enhances reactivity at positions adjacent or opposite to its location. The methyl group, a weakly electron-donating ortho/para-director, further modulates electron density without significantly overriding the hydroxyl’s influence.

In this compound, the hydroxyl group at position 4 dominates regioselectivity. The formyl group at position 3 arises from electrophilic attack ortho to the hydroxyl, a pattern consistent with the Reimer-Tiemann and Duff reactions, where phenolic substrates favor ortho-formylation. The carboxyl group’s meta-directing effect positions the hydroxyl at position 4, indirectly influencing the formyl’s placement. This interplay is exemplified in anthracene formylation, where electron-rich positions like the 9-site are preferentially targeted.

Competing Directing Effects

A comparative analysis of substituent directing strengths reveals the hierarchy:

- Hydroxyl (−OH) : Strongest activator, ortho/para-directing.

- Methyl (−CH₃) : Weak activator, ortho/para-directing.

- Carboxyl (−COOH) : Strong deactivator, meta-directing.

This hierarchy ensures that the hydroxyl group dictates formylation regiochemistry, even in the presence of deactivating carboxyl groups.

Table 1: Substituent Effects on Regioselectivity in Benzoic Acid Derivatives

| Substituent | Electronic Nature | Directing Behavior | Relative Strength |

|---|---|---|---|

| −COOH | Electron-withdrawing | Meta | Strong |

| −OH | Electron-donating | Ortho/Para | Strongest |

| −CH₃ | Electron-donating | Ortho/Para | Weak |

Properties

IUPAC Name |

3-formyl-4-hydroxy-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5-2-6(9(12)13)3-7(4-10)8(5)11/h2-4,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCLRACWELYCDDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775336-58-8 | |

| Record name | 3-formyl-4-hydroxy-5-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-hydroxy-5-methylbenzoic acid can be achieved through several methods. One common approach involves the formylation of 4-hydroxy-5-methylbenzoic acid using a Vilsmeier-Haack reaction. This reaction typically employs dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction conditions include maintaining the temperature at around 0-5°C initially and then allowing it to rise to room temperature.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-hydroxy-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Substitution: Acid catalysts like sulfuric acid (H2SO4) for esterification reactions.

Major Products Formed

Oxidation: 3-Carboxy-4-hydroxy-5-methylbenzoic acid.

Reduction: 3-Hydroxymethyl-4-hydroxy-5-methylbenzoic acid.

Substitution: Esters of this compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Formyl-4-hydroxy-5-methylbenzoic acid is CHO with a molecular weight of approximately 180.16 g/mol. The structure features a formyl group, a hydroxyl group, and a methyl group attached to a benzene ring, contributing to its unique reactivity and interaction with biological targets.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, making it useful for creating bioactive compounds. For instance, it can be involved in the synthesis of pharmaceuticals and agrochemicals through various reactions such as oxidation, reduction, and substitution.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Formyl to carboxylic acid | 3-Carboxy-4-hydroxy-5-methylbenzoic acid |

| Reduction | Formyl to hydroxymethyl | 3-Hydroxymethyl-4-hydroxy-5-methylbenzoic acid |

| Substitution | Hydroxyl group substitution | 3-Formyl-4-halo-5-methylbenzoic acid |

Medicinal Chemistry

The compound is explored for its potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its structural features enable it to mimic natural substrates or inhibitors within metabolic pathways.

Case Study: Enzyme Interaction

Research indicates that this compound can modulate enzyme activity through covalent bonding with nucleophilic residues. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable compound in drug design.

Biological Studies

In biological research, the compound is utilized to investigate the biological activity of benzoic acid derivatives and their potential therapeutic effects. Studies have shown that it exhibits significant inhibition of specific enzymes, indicating its potential as a lead compound in drug development.

Mechanism of Action

The mechanism of action of 3-Formyl-4-hydroxy-5-methylbenzoic acid involves its interaction with various molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical and biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent positions, functional groups, and electronic properties. Key comparisons include:

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations :

Computational and Theoretical Insights

Theoretical studies on similar compounds (e.g., triazolone derivatives) highlight the utility of density functional theory (DFT) methods like B3LYP/6-31G(d,p) for predicting properties such as Mulliken charges and frontier molecular orbitals. These methods could be extended to analyze the electronic structure of this compound, particularly its aldehyde’s electrophilicity and the hydroxyl group’s hydrogen-bonding capacity .

Biological Activity

3-Formyl-4-hydroxy-5-methylbenzoic acid (also known as methyl 3-formyl-4-hydroxy-5-methylbenzoate) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a benzoate structure with a formyl group at the 3-position, a hydroxy group at the 4-position, and a methyl group at the 5-position. This unique arrangement of functional groups plays a crucial role in its biological activity.

Synthesis

Various synthetic routes have been developed to produce this compound, including esterification reactions. These methods allow for flexibility in producing the compound in laboratory settings, which is essential for further biological testing and application development.

Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids, including this compound, exhibit significant antimicrobial properties. A study highlighted that phenazine-1-carboxylic acid derivatives, including those with hydroxybenzoic acid moieties, demonstrated fungicidal activity against several phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum. The most active conjugates showed up to 100% inhibition at specific concentrations .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may inhibit protein synthesis by binding to bacterial ribosomes, which could explain its antimicrobial properties . Additionally, the presence of hydroxyl and formyl groups may enhance its reactivity with proteins or enzymes.

Case Studies

- Fungicidal Activity : In vitro studies evaluated the fungicidal activity of phenazine derivatives against R. solani, revealing that certain conjugates exhibited higher efficacy than standard controls. The EC50 values of these compounds ranged from 3.2 to 14.1 μg/mL, demonstrating their potential as effective antifungal agents .

- Antioxidant Properties : Another study focused on the antioxidant capabilities of hydroxybenzoic acid derivatives, including this compound. The results indicated that these compounds could scavenge free radicals effectively, suggesting their potential role in preventing oxidative stress-related diseases .

Comparative Analysis

To better understand the uniqueness of this compound compared to related compounds, a comparative analysis is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-formylbenzoate | C9H8O3 | Lacks hydroxy group at the 4-position |

| Methyl 4-formyl-3-hydroxybenzoate | C9H8O4 | Formyl group at the 4-position |

| Methyl 3-formyl-4-hydroxybenzoic acid | C9H8O4 | Lacks methyl group at the 5-position |

| Methyl 3-formyl-4-hydroxy-5-methoxybenzoate | C10H10O4 | Contains methoxy instead of methyl |

This table illustrates how the specific arrangement of functional groups in this compound may impart distinct biological activities not found in its analogs.

Q & A

Q. What are the established synthetic routes for 3-formyl-4-hydroxy-5-methylbenzoic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including formylation and hydroxylation of a benzoic acid backbone. A common approach is the Vilsmeier-Haack reaction , where controlled temperatures (e.g., 0–5°C) and stoichiometric ratios of reagents like POCl₃ and DMF are critical to avoid side reactions such as over-formylation or decomposition . Optimization requires systematic variation of parameters:

- Temperature : Lower temperatures minimize side reactions but may slow kinetics.

- Reagent concentration : Excess formylating agents improve conversion but increase purification complexity.

- Catalysts : Lewis acids (e.g., ZnCl₂) can enhance regioselectivity for formyl group introduction . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography is recommended .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., formyl proton at δ ~9.8–10.2 ppm, hydroxyl proton at δ ~10–12 ppm). Aromatic protons show splitting patterns indicative of substituent positions .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry and hydrogen-bonding networks (e.g., intramolecular H-bonding between formyl and hydroxyl groups). SHELXL is widely used for refinement, but twinning or poor crystal quality may require alternative software like Olex2 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₉H₈O₄; theoretical 180.042 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic addition reactions?

The formyl group is highly electrophilic but sterically hindered by the adjacent methyl and hydroxyl groups. This impacts reactivity in:

- Condensation reactions : The hydroxyl group can activate the formyl carbon via intramolecular H-bonding, enhancing reactivity with amines (e.g., Schiff base formation). However, steric hindrance from the methyl group may reduce yields with bulky nucleophiles .

- Cross-coupling reactions : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) require careful ligand selection (e.g., SPhos) to overcome electron-withdrawing effects from the carboxylic acid .

Q. What strategies resolve contradictions in reported crystallographic data for derivatives of this compound?

Discrepancies in unit cell parameters or hydrogen-bonding motifs often arise from:

- Polymorphism : Screening crystallization solvents (e.g., DMSO vs. methanol) can yield different polymorphs.

- Disorder : Flexible substituents (e.g., the formyl group) may require constrained refinement in SHELXL or alternative disorder models .

- Data quality : High-resolution synchrotron data (≤0.8 Å) improves model accuracy for low-symmetry space groups .

Q. How can conflicting data on biological activity (e.g., enzyme inhibition) be reconciled for analogs of this compound?

Variations in reported IC₅₀ values may stem from:

- Assay conditions : Buffer pH (e.g., phosphate vs. Tris) affects ionization of the carboxylic acid group, altering binding affinity .

- Purity : Residual solvents (e.g., DMF) from synthesis can inhibit enzymes non-specifically. LC-MS purity ≥95% is critical .

- Structural analogs : Methyl ester derivatives (e.g., methyl 3-formyl-4-hydroxybenzoate) show enhanced membrane permeability in cell-based assays .

Methodological Challenges and Solutions

Q. What computational methods predict the tautomeric stability of this compound in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model tautomeric equilibria between keto (formyl) and enol (enolic hydroxyl) forms. Solvent effects (PCM model) and Gibbs free energy comparisons identify the dominant tautomer . Experimental validation via ¹H NMR in DMSO-d₆ and CDCl₃ is recommended .

Q. How can regioselectivity be controlled during derivatization of the formyl group?

- Protection/deprotection : Temporarily protecting the hydroxyl group as a silyl ether (e.g., TBSCl) directs nucleophilic attacks to the formyl carbon .

- Metal coordination : Cu(I)-catalyzed click reactions with azides favor formyl group participation over carboxylic acid interference .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound derivatives?

- MIC assays : Broth microdilution against Gram-negative (e.g., E. coli ATCC 25922) and Gram-positive (e.g., S. aureus ATCC 29213) strains.

- Biofilm inhibition : Crystal violet staining quantifies biofilm disruption in Candida albicans .

- Cytotoxicity : Parallel assessment in mammalian cells (e.g., HEK293) ensures selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.